molecular formula C10H17NO4 B13895264 Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate

Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate

Cat. No.: B13895264
M. Wt: 215.25 g/mol
InChI Key: CCYXBRSYGYWCTK-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate is an organic compound with the molecular formula C10H17NO4. It is a morpholine derivative, characterized by the presence of a tert-butyl group, a methyl group, and a ketone functional group. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its structural properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-((methylamino)methyl)morpholine-4-carboxylate
  • Tert-butyl 4-((6-aminopyridin-3-yl)piperazine-1-carboxylate)

Uniqueness

Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

tert-butyl 3-methyl-5-oxomorpholine-4-carboxylate

InChI

InChI=1S/C10H17NO4/c1-7-5-14-6-8(12)11(7)9(13)15-10(2,3)4/h7H,5-6H2,1-4H3

InChI Key

CCYXBRSYGYWCTK-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(=O)N1C(=O)OC(C)(C)C

Origin of Product

United States

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